2,4-dichlorophenyl 2,4,6-trimethylbenzenesulfonate
Overview
Description
2,4-Dichlorophenyl 2,4,6-trimethylbenzenesulfonate is an organic compound known for its unique chemical structure and properties It is a sulfonate ester derived from 2,4-dichlorophenol and 2,4,6-trimethylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 2,4-dichlorophenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvent recovery and recycling are also implemented to reduce waste and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield an arylamine derivative, while reaction with a thiol would produce an arylthioether .
Scientific Research Applications
2,4-Dichlorophenyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl 2,4,6-trimethylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate: Similar in structure but contains nitro groups instead of chloro groups.
2,4-Dichlorophenyl 2,4,6-trimethylbenzenesulfonate: Another sulfonate ester with similar reactivity but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific combination of chloro and methyl groups, which influence its reactivity and properties. This makes it a valuable compound for targeted synthetic applications and research .
Properties
IUPAC Name |
(2,4-dichlorophenyl) 2,4,6-trimethylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-9-6-10(2)15(11(3)7-9)21(18,19)20-14-5-4-12(16)8-13(14)17/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYRIPGKFAFYRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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